Cas no 79082-81-8 ([1,1'-Binaphthalene]-2,2'-diamine)
79082-81-8 structure
Product Name:[1,1'-Binaphthalene]-2,2'-diamine
CAS No:79082-81-8
MF:C20H16N2
MW:284.354444503784
CID:562193
PubChem ID:20571
Update Time:2025-04-19
[1,1'-Binaphthalene]-2,2'-diamine Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Binaphthalene]-2,2'-diamine
- 2,2'-diamino-1-1'-binaphthyl
- (?à)-1,1'-Binaphthyl-2,2'-diamine
- (?à)-2,2'-Diamino-1,1'-binaphthyl
- (RS)-1,1'-Binaphthalene-2,2'-diamine
- 1,1'-Bi[2-naphthalenylamine]
- 1,1'-Bi[2-naphthylamine](6CI,7CI)
- 1,1'-Binaphthyl-2,2'-diamine
- 2,2'-Diamino-1,1'-binaphthalene
- 2,2'-Diamino-1,1'-binaphthyl
- 2,2'-Diamino-1,1'-binaphthylene
- 2,2'-Diamino-1,1'-dinaphthyl
- BINAM
- NSC519704
- rac-BINAM
- 7OL97NN4U4
- (S)-(-)-2,2'-Diamino-1,1'-binaphthalene
- (S)-(-)-[1,1'-BINAPHTHALENE]-2,2'-DIAMINE
- (+/-)-2,2'-DIAMINO-1,1'-BINAPHTHYL
- 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine;(R)-[1,1'-Binaphthalene]-2,2'-diamine
- (S)-(-)-2,2-Diamino-1,1-Binaphthalene
- (S)-(-)-2,2/'-Diamino-1,1/'-binaphthalene
- UNII-7OL97NN4U4
- (S)-(-)-1,1'-Binaphthyl-2,2'-diamine, 99%
- SY037270
- W16719
- (R)-(+)-1,1'-Binaphthalene-2,2'-diamine
- 1-(2-amino-1-naphthalenyl)-2-naphthalenamine
- 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
- (R)-(+)-BINAM
- C20H16N2
- (1,1'-Binaphthalene)-2,2'-diamine, (S)-(-)-
- SR-01000402740-1
- HY-W007978
- FT-0637711
- NS00074314
- (R)-[1,1'-Binaphthalene]-2,2'-diamine
- BIDD:GT0420
- AMY19833
- (S)-2,2'-Diamino-1,1'-binaphthalene
- NSC-519704
- DTXSID70196328
- (R)-BINAM
- (S)-1,1'-binaphthyl-2,2'-diamine
- (1,1'-Binaphthalene)-2,2'-diamine, (1R)-
- (Ar)-2,2'-diamino-1,1'-binaphthalene
- HY-W007978B
- Q27290008
- 79082-81-8
- D3207
- (+/-)-1,1'-Bi(2-naphthylamine)
- A812948
- racemic-2,2'-diamino-1,1'-binaphthyl
- FT-0712593
- A851710
- (+/-)-1,1'-binaphthyl-2,2'-diamine
- AKOS015999158
- (R)-2,2'-diamino-1,1'-dinaphthyl
- (S)-(-)-1,1'-Binaphthalene-2,2'-diamine
- 1,1-Binaphy1-2,2'-diamine
- (S)-(-)- 2,2'-Diamino-1,1'-binaphthalene
- 1,1'-Bi[2-naphthylamine]
- (S)-2,2'-Diamino-1,1'-binaphthyl
- J-012068
- (R)-(+)-1,1'-Binaphthyl-2,2'-diamine, 99%
- 1,1'-Bi(2-naphthylamine)
- (1r)-[1,1'-binaphthalene]-2,2'-diamine
- (S)-2,2'-diamino-1,1'-dinaphthyl
- 1,1'-Binaphthyl-2,2'-diamine, 96%
- B3923
- (aS)-1,1'-Binaphthalene-2,2'-diamine
- 1-(2-azanylnaphthalen-1-yl)naphthalen-2-amine
- (S)-2,2 inverted exclamation mark -Diamino-1,1 inverted exclamation mark -binaphthalene
- (+/-)-2,2'-DIAMINO-1,1'-BINAPHTHALENE
- WLN: L66J CZ B- 2
- 2,2'-Diamino-1,1'-dinaphthyl, (R)-
- (R)-(+)-1,1'-Bi(2-naphthylamine)
- (1,1'-Binaphthalene)-2,2'-diamine, (1S)-
- (S)-BINAM
- SY013141
- BRN 2138401
- (r)-binaphthyldiamine
- (-)-2,2'-Diamino-1,1'-binaphthyl
- S-(-)-2,2'-Diamino-1,1'-binaphthalene
- AC-11350
- SCHEMBL455943
- SR-01000402740
- (S)-(-)-BINAM
- AKOS001610329
- (R)-(+)-[1,1'-BINAPHTHALENE]-2,2'-DIAMINE
- (S)-(-)-1,1'-Binaphthyl-2,2'-diamine
- CS-W007978
- (As)-2,2'-diamino-1,1'-binaphthalene
- MFCD00145204
- (1,1'-BINAPHTHALENE)-2,2'-DIAMINE
- (1S)-[1,1'-binaphthalene]-2,2'-diamine
- (S)-(-)-2,2'-Diamino-1,1'-binaphthyl
- (-)-1,1'-Binaphthyl-2,2'-diamine
- 1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diamine
- 18531-95-8
- (1,1'-Binaphthalene)-2,2'-diamine, (+)-
- (Ar)-1,1'-binaphthalene-2,2'-diamine
- 1,1 inverted exclamation marka-Binaphthyl-2,2 inverted exclamation marka-diamine
- 4488-22-6
- FT-0637744
- DS-1947
- (R)-(+)-2,2'-Diamino-1,1'-binaphthalene
- 18741-85-0
- (+)-1,1'-Binaphthyl-2,2'-diamine
- XI03TW52AO
- TL35MU1249
- AC-20456
- EU-0035118
- 2,2'-Diamino-1,1'-dinaphthyl, (S)-
- D3208
- A813148
- (r)-1,1'-binaphthyl-2,2'-diamine
- NSC 519704
- A851711
- (R)-2,2 inverted exclamation mark -Diamino-1,1 inverted exclamation mark -binaphthalene
- 4-13-00-00489 (Beilstein Handbook Reference)
- (S)-1,1'-Binaphthalene-2,2'-diamine
- UNII-XI03TW52AO
- (+)-2,2'-Diamino-1,1'-binaphthyl
- (R)-1,1'-Binaphthalene-2,2'-diamine
- CS-0031454
- SY011491
- J-011888
- UNII-TL35MU1249
- (r)-(+)-2,2'-diamino-1,1'-binaphthyl
- (R)-2,2'-Diamino-1,1'-binaphthalene
- (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
- N-Hexadecanoyl-Serinemonosodiumsalt
- (S)-(-)-1,1'-Bi(2-naphthylamine)
- 1,1'-Bi(2-naphthalenylamine)
-
- Inchi: 1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
- InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
- SMILES: NC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)N
Computed Properties
- Exact Mass: 284.131348519g/mol
- Monoisotopic Mass: 284.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.25
- Boiling Point: 480.839 °C at 760 mmHg
- Flash Point: 293.854 °C
[1,1'-Binaphthalene]-2,2'-diamine Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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